2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a bromine atom, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzofuran derivative, followed by esterification and etherification reactions to introduce the methoxyethyl and methylbutenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound makes it a suitable candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers .
Scientific Research Applications
2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 6-bromo-2-methylbenzo[d]thiazole
- 2-Methoxyethyl 6-bromo-2-methyl-1,3-benzodioxole
- 2-Methoxyethyl 6-bromo-2-methyl-1,4-benzoxazine
Uniqueness
What sets 2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate apart from similar compounds is its unique combination of functional groups and its benzofuran core. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO5/c1-11(2)5-6-22-16-9-13-15(10-14(16)19)24-12(3)17(13)18(20)23-8-7-21-4/h5,9-10H,6-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNSTBLVGBGVDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC=C(C)C)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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